(2-Methyl-1,3-oxazol-5-yl)acetonitrile
Overview
Description
(2-Methyl-1,3-oxazol-5-yl)acetonitrile is a chemical compound with the molecular formula C6H6N2O. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1,3-oxazol-5-yl)acetonitrile typically involves the cyclization of β-hydroxy amides to oxazolines, followed by further functionalization to introduce the nitrile group. One common method employs reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for higher yields and cost-effectiveness. These methods would typically involve the use of robust catalysts and controlled reaction conditions to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1,3-oxazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the nitrile group to an amine.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediate compounds .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, reduction could produce amines, and substitution reactions could result in a variety of functionalized derivatives .
Scientific Research Applications
(2-Methyl-1,3-oxazol-5-yl)acetonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Methyl-1,3-oxazol-5-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other interactions that stabilize the compound within the active site of a target protein. This interaction can modulate the activity of the protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Oxazole: The parent compound, which lacks the nitrile and methyl groups.
Isoxazole: A structural isomer with the nitrogen and oxygen atoms in different positions.
Thiazole: A similar heterocyclic compound with a sulfur atom replacing the oxygen atom.
Uniqueness
(2-Methyl-1,3-oxazol-5-yl)acetonitrile is unique due to the presence of both the nitrile and methyl groups, which confer specific chemical properties and reactivity. These functional groups enhance its utility in various synthetic applications and its potential biological activities .
Properties
IUPAC Name |
2-(2-methyl-1,3-oxazol-5-yl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5-8-4-6(9-5)2-3-7/h4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYGYYHJSAGREB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159511-94-0 | |
Record name | 2-(2-methyl-1,3-oxazol-5-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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